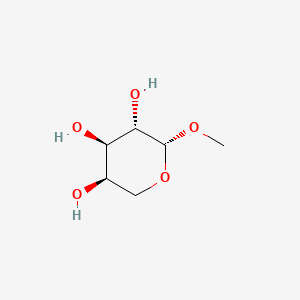

Methyl beta-D-arabinopyranoside

Descripción general

Descripción

Methyl beta-D-arabinopyranoside is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

Methyl beta-D-arabinopyranoside interacts with key enzymes in biochemical reactions. For instance, it has been found to interact with nucleoside hydrolase (NH), a key enzyme in the purine salvage pathway .

Cellular Effects

Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules. For example, its interaction with nucleoside hydrolase is due to cation-pi-stacking interactions .

Metabolic Pathways

This compound is involved in the purine salvage pathway, interacting with the enzyme nucleoside hydrolase .

Aplicaciones Científicas De Investigación

Biochemical Research

Enzyme Substrate

MβA serves as a substrate for studying glycosyltransferases and glycoside hydrolases. These enzymes play crucial roles in the biosynthesis and degradation of polysaccharides, including those found in bacterial cell walls. For instance, research has identified specific enzymes in mycobacteria that degrade D-arabinan, which is structurally related to MβA. This discovery is essential for understanding the mycobacterial cell wall's structure and function, which is critical for developing new antimycobacterial drugs .

Case Study: Mycobacterial Enzymes

A study investigated the enzymatic activity on MβA derivatives to understand the substrate specificity of glycoside hydrolases involved in mycobacterial arabinogalactan degradation. The findings indicated that certain enzymes preferentially cleave specific linkages within D-arabinan, highlighting MβA's role as a model substrate in enzyme characterization .

Medicinal Chemistry

Antimicrobial Activity

MβA has been explored for its potential antimicrobial properties. Its structural similarity to components of bacterial polysaccharides makes it a candidate for developing inhibitors against bacteria such as Mycobacterium tuberculosis. Research has shown that modifications to MβA can enhance its efficacy as an inhibitor of bacterial growth .

Case Study: Inhibition Studies

Inhibition studies have demonstrated that certain derivatives of MβA can significantly inhibit glycosaminoglycan biosynthesis, which is vital for bacterial cell wall integrity. This inhibition can disrupt bacterial growth and provide insights into new therapeutic strategies against resistant strains .

Structural Biology

Synthesis of Glycosidic Bonds

MβA is utilized in synthesizing complex carbohydrates through glycosylation reactions. Its ability to participate in these reactions makes it valuable for producing oligosaccharides and polysaccharides used in various biological applications.

Case Study: Stereospecific Rearrangements

Research on MβA has revealed new stereospecific rearrangements during glycosylation processes, providing insights into the mechanisms of carbohydrate synthesis. Such studies contribute to understanding how structural variations affect biological activity .

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308598 | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5328-63-2 | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5328-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Methyl β-D-arabinopyranoside exhibit any unique behavior in aqueous solutions compared to similar carbohydrates?

A1: Unlike some monosaccharides like D-glucose, Methyl β-D-arabinopyranoside does not show any ultrasonic relaxation processes in pure water within the 0.2-2000 MHz frequency range. [] This suggests that the molecule does not undergo significant conformational changes or rotational isomerization on the nanosecond timescale in a purely aqueous environment. []

Q2: How does the presence of calcium ions affect Methyl β-D-arabinopyranoside in solution?

A2: Interestingly, the addition of calcium ions (Ca²⁺) to an aqueous solution of Methyl β-D-arabinopyranoside leads to the emergence of an ultrasonic relaxation process. [] This process, observed between 50 and 200 MHz, indicates the formation of a complex between the calcium ion and the carbohydrate molecule. [] This complex formation occurs on a timescale of approximately 3-4 nanoseconds. []

Q3: What is the likely nature of the interaction between Methyl β-D-arabinopyranoside and calcium ions?

A3: The observed ultrasonic relaxation is consistent with a multi-step process similar to the Eigen-Winkler mechanism. [] This suggests that the interaction likely involves the initial formation of a monodentate complex between the calcium ion and specific hydroxyl groups on the Methyl β-D-arabinopyranoside molecule. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.